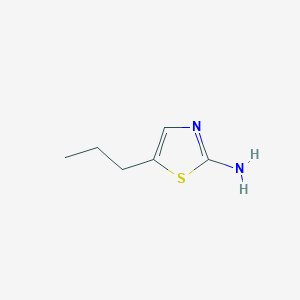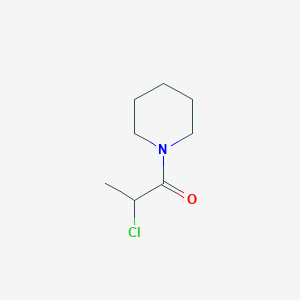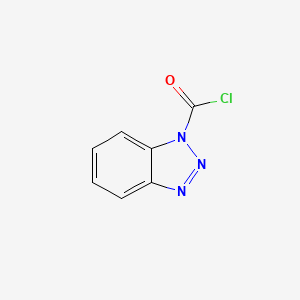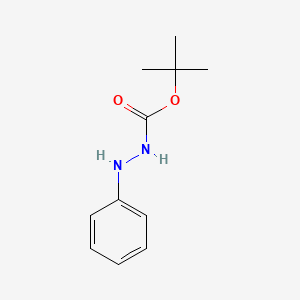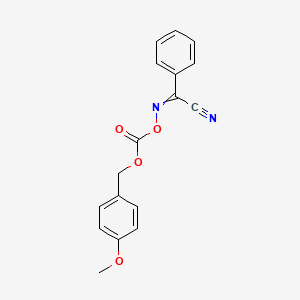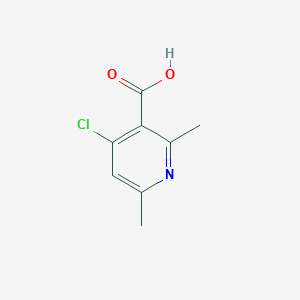
4-Chloro-2,6-dimethyl-nicotinic acid
Vue d'ensemble
Description
4-Chloro-2,6-dimethyl-nicotinic acid is a chemical compound with the empirical formula C8H8ClNO2 and a molecular weight of 185.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 4-Chloro-2,6-dimethyl-nicotinic acid is Cc1cc (Cl)c (C (O)=O)c (C)n1 . The InChI is 1S/C8H8ClNO2/c1-4-3-6 (9)7 (8 (11)12)5 (2)10-4/h3H,1-2H3, (H,11,12) .
Physical And Chemical Properties Analysis
The empirical formula of 4-Chloro-2,6-dimethyl-nicotinic acid is C8H8ClNO2, and its molecular weight is 185.61 .
Applications De Recherche Scientifique
Receptor Mediation in Lipid-Lowering Drugs :4-Chloro-2,6-dimethyl-nicotinic acid, as a derivative of nicotinic acid, is relevant in the context of lipid-lowering drugs. Nicotinic acid has been identified to bind to specific receptors like PUMA-G and HM74 in adipose tissue, which are involved in mediating its anti-lipolytic effect by decreasing lipolysis and inhibiting cyclic adenosine monophosphate (cAMP) accumulation. This interaction plays a crucial role in the lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Development of Herbicides :The structural framework of 4-Chloro-2,6-dimethyl-nicotinic acid, rooted in nicotinic acid, has been explored for synthesizing novel herbicides. Studies have shown that derivatives like N-(arylmethoxy)-2-chloronicotinamides exhibit significant herbicidal activity, suggesting the potential of such compounds in agricultural applications (Yu et al., 2021).
Corrosion Inhibition in Mild Steel :Derivatives of nicotinic acid, including compounds related to 4-Chloro-2,6-dimethyl-nicotinic acid, have been studied as corrosion inhibitors for mild steel in acidic solutions. Their efficiency in corrosion inhibition, as observed in studies using electrochemical methods and surface analysis techniques, highlights the potential application in industrial contexts (Singh et al., 2016).
Molecular Identification of Receptors :In biomedical research, the identification of receptors for nicotinic acid, such as HM74 and HM74A, has provided insights into the molecular mechanisms underlying its therapeutic effects. This knowledge is crucial for developing new drugs to treat conditions like dyslipidemia (Wise et al., 2003).
Chlorophyllous Pigment Extraction :Research in plant physiology has utilized N,N-dimethylformamide, a compound related to 4-Chloro-2,6-dimethyl-nicotinic acid, for the extraction of chlorophyllous pigments from plant tissues. This method is significant for studying plant pigments and photosynthesis (Moran, 1982).
Atherosclerosis Research :The interaction of nicotinic acid with receptors like GPR109A, which is expressed in immune cells, has been shown to inhibit the progression of atherosclerosis in mice. This effect is independent of lipid-modifying actions and highlights the potential of nicotinic acid derivatives in treating atherosclerosis (Lukasova et al., 2011).
Electrochemical Analysis :The electrochemical reduction of nicotinic acid at mercury electrodes has been studied, revealing insights into its redox behavior. This research is important for understanding the electrochemical properties of nicotinic acid and its derivatives, which can have implications in various analytical and industrial processes (Rodríguez-Amaro et al., 1990).
Synthesis of Complexes :Studies on the synthesis and structure of complexes involving nicotinic acid, such as trinuclear chromium(III)-nicotinic acid complexes, contribute to the field of inorganic chemistry. These complexes have potential applications in catalysis and materials science (González-Vergara et al., 1982).
DNA Damage Repair :Nicotinamide, derived from nicotinic acid, has been shown to stimulate DNA repair in human lymphocytes, suggesting potential therapeutic applications in treating conditions related to DNA damage (Berger & Sikorski, 1980).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-6(9)7(8(11)12)5(2)10-4/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVZAZYZPHYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412404 | |
| Record name | 4-Chloro-2,6-dimethyl-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethyl-nicotinic acid | |
CAS RN |
56022-09-4 | |
| Record name | 4-Chloro-2,6-dimethyl-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




